molecular formula C21H28N2O2S B6726217 N-propan-2-yl-1-[4-[(1,2,3,4-tetrahydronaphthalen-2-ylamino)methyl]phenyl]methanesulfonamide

N-propan-2-yl-1-[4-[(1,2,3,4-tetrahydronaphthalen-2-ylamino)methyl]phenyl]methanesulfonamide

Cat. No.: B6726217
M. Wt: 372.5 g/mol
InChI Key: LJROHCYROXOTBU-UHFFFAOYSA-N
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Description

N-propan-2-yl-1-[4-[(1,2,3,4-tetrahydronaphthalen-2-ylamino)methyl]phenyl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a tetrahydronaphthalene moiety, and an isopropyl group, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

N-propan-2-yl-1-[4-[(1,2,3,4-tetrahydronaphthalen-2-ylamino)methyl]phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-16(2)23-26(24,25)15-18-9-7-17(8-10-18)14-22-21-12-11-19-5-3-4-6-20(19)13-21/h3-10,16,21-23H,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJROHCYROXOTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC=C(C=C1)CNC2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propan-2-yl-1-[4-[(1,2,3,4-tetrahydronaphthalen-2-ylamino)methyl]phenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Moiety: The starting material, 1,2,3,4-tetrahydronaphthalene, is synthesized through hydrogenation of naphthalene under high pressure and temperature in the presence of a suitable catalyst like palladium on carbon.

    Amination: The tetrahydronaphthalene is then reacted with formaldehyde and an amine (e.g., methylamine) to form the corresponding amine derivative.

    Sulfonamide Formation: The amine derivative is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

    Isopropylation: Finally, the compound is alkylated with isopropyl bromide in the presence of a strong base like sodium hydride to introduce the isopropyl group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, making them useful in antibacterial research.

Medicine

The compound’s structure suggests potential pharmacological applications, particularly in the development of new drugs. Its ability to interact with biological targets could lead to the discovery of novel therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-propan-2-yl-1-[4-[(1,2,3,4-tetrahydronaphthalen-2-ylamino)methyl]phenyl]methanesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their function. The tetrahydronaphthalene moiety may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-propan-2-yl-1-[4-[(1,2,3,4-tetrahydronaphthalen-2-ylamino)methyl]phenyl]methanesulfonamide: shares similarities with other sulfonamide-based compounds, such as sulfanilamide and sulfamethoxazole, which are well-known antibacterial agents.

    Tetrahydronaphthalene derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene itself and its derivatives are used in various chemical and pharmaceutical applications.

Uniqueness

The uniqueness of this compound lies in its combination of a sulfonamide group with a tetrahydronaphthalene moiety, providing a distinct set of chemical properties and potential biological activities not commonly found in other compounds.

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